

# suramin cost-effectiveness analysis alternative treatments

**Author:** Smolecule Technical Support Team. **Date:** February 2026

## Compound Focus: Suramin

CAS No.: 145-63-1

Cat. No.: S003035

[Get Quote](#)

## Framework for Cost-Effectiveness Analysis

Although a direct cost-effectiveness analysis for **Suramin** was not located, a 2024 paper provides a relevant framework for evaluating pharmaceuticals in multi-comparator settings with evolving evidence [1]. Key considerations from this framework include:

- **Proportionate Processes:** Health systems should prioritize reassessments of treatments based on their expected impact on population-level health. Changes in the treatment landscape—such as new evidence, the entry of competitor drugs, or price changes (e.g., due to generics)—are key triggers for reassessment [1].
- **Multiple Treatment Options:** Recommending several treatments instead of a single option may be justified due to patient heterogeneity, varying preferences, price competition, and incentives for innovation [1].
- **Value-Based Pricing with Confidential Discounts:** The framework discusses how value-based pricing can be achieved even when manufacturers offer confidential discounts, which is common in many health technology assessment systems [1].

## Suramin's Efficacy and Experimental Data

**Suramin** is being investigated for its potential to treat the core symptoms of ASD, a area with high unmet need. The proposed mechanism involves its action as an **antipurinergic agent**, inhibiting abnormal cell

danger response (CDR) signaling, which is hypothesized to contribute to ASD symptoms [2] [3] [4].

The diagram below illustrates this proposed mechanism of action.



[Click to download full resolution via product page](#)

Key clinical evidence includes:

- **SAT-1 Trial (Phase I/II):** A double-blind, placebo-controlled pilot study (n=10) found that a single, low-dose IV infusion of **suramin** (20 mg/kg) led to significant improvements in ADOS-2 comparison scores, language, social interaction, and reduced repetitive behaviors compared to placebo. The treatment was reported to have a manageable safety profile at this dose [3] [4].
- **Pax-101 (Phase II Trial):** A subsequent Phase II trial involving 52 children in South Africa reportedly supported the safety and potential efficacy of **suramin** for ASD [5].

## Experimental Protocols for Suramin in ASD

For the SAT-1 Trial [3]:

- **Study Design:** Double-blind, placebo-controlled, randomized pilot study.
- **Participants:** 10 male children with ASD, aged 5-14 years.
- **Intervention:** A single intravenous infusion of either **suramin (20 mg/kg)** or a saline placebo.
- **Primary Outcomes:** Change in Autism Diagnostic Observation Schedule-2nd edition (ADOS-2) comparison scores and Expressive One-Word Picture Vocabulary Test (EOWPVT) scores.
- **Secondary Outcomes:** Aberrant Behavior Checklist (ABC), Autism Treatment Evaluation Checklist (ATEC), and others.
- **Timeline:** Outcomes were measured at baseline, 2 days post-infusion, and 6 weeks post-infusion.

The workflow of this trial is summarized in the following diagram.



Click to download full resolution via product page

## Comparison with Alternative Treatments

The table below compares **Suramin** with other common treatment approaches for ASD core symptoms and the conditions for which it is traditionally used.

| Treatment | Class / Type | Primary Indication(s) | Key Efficacy Findings | Notable Side Effects / Considerations |
|-----------|--------------|-----------------------|-----------------------|---------------------------------------|
|-----------|--------------|-----------------------|-----------------------|---------------------------------------|

| **Suramin** | Antipurinergic / Antiprotozoal | *Investigational:* ASD [2] [5]. *Approved:* African Sleeping Sickness (Stage 1) [6]. | In ASD: Improved social communication, reduced repetitive behaviors in early trials [3]. | IV administration only; rash, kidney toxicity, adrenal insufficiency (often dose-related) [6] [7]. | | **Balovaptan** | Vasopressin Receptor Antagonist | *Investigational:* ASD [5]. | In ASD: Designed to improve social interaction [5]. | Not yet approved; long-term safety profile under investigation. | | **ABA Therapy** | Behavioral Intervention | ASD (Standard of Care) [5]. | Established efficacy for improving behaviors and skills; cornerstone of ASD treatment [5]. | No drug-like side effects; requires significant time and resource commitment. | | **Ivermectin** | Anthelmintic | River Blindness (standard), other parasitic infections [6]. | Effective for reducing parasite load in river blindness [6]. | Generally better tolerated than **suramin** for river blindness [6] [7]. | | **Praziquantel** | Anthelmintic | Schistosomiasis (standard) [6]. | Highly effective treatment for schistosomiasis [6]. | |

## Insights for a Cost-Effectiveness Evaluation

To construct a formal cost-effectiveness analysis, you would need to model the following elements based on the gathered data:

- **Health Benefits:** The primary benefit of **Suramin** in ASD would be the improvement in core symptoms, potentially translating into gains in quality-adjusted life years (QALYs). The effect size can be estimated from the ADOS-2 score improvements in the SAT-1 trial [3].
- **Costs:** Key cost drivers would include the price of the drug (yet to be determined), the cost of intravenous administration in a clinical setting, and necessary safety monitoring. One source

suggests a 30-day supply of **Suramin** could cost between \$300 and \$500, but this is for an unconfirmed context and may not reflect the price for a new indication [6].

- **Comparators:** The most relevant comparator in a cost-effectiveness model for ASD core symptoms would be **placebo** or **standard supportive care** (like ABA therapy), as there are no other pharmacological treatments for the core symptoms [5].
- **Context:** The analysis must consider the high R&D costs and the value placed on novel mechanisms of action for conditions with high unmet need, such as ASD [8].

### **Need Custom Synthesis?**

Email: [info@smolecule.com](mailto:info@smolecule.com) or [Request Quote Online](#).

## References

1. A Framework for Using Cost-effectiveness Analysis ... [pmc.ncbi.nlm.nih.gov]
2. Suramin: A Promising Therapeutic Approach for Autism ... [sciqst.com]
3. Low-dose suramin in autism spectrum disorder [pmc.ncbi.nlm.nih.gov]
4. The Evolution of Suramin for Autism - Autism Parenting Magazine [autismparentingmagazine.com]
5. Autism Therapy Innovations [advancedautism.com]
6. : Uses, Side Effects, and Suramin ... - The Kingsley Clinic Treatment [thekingsleyclinic.com]
7. : Parasite Uses, Warnings, Side Effects, Dosage Suramin [medicinenet.com]
8. Measuring the return from pharmaceutical innovation 2025 [deloitte.com]

To cite this document: Smolecule. [suramin cost-effectiveness analysis alternative treatments].

Smolecule, [2026]. [Online PDF]. Available at:

[<https://www.smolecule.com/products/b003035#suramin-cost-effectiveness-analysis-alternative-treatments>]

---

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** Request Custom Synthesis Quote

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

### Contact

**Address:** Ontario, CA 91761, United States

**Phone:** (512) 262-9938

**Email:** [info@smolecule.com](mailto:info@smolecule.com)

**Web:** [www.smolecule.com](http://www.smolecule.com)